

Application Notes and Protocols for the Extraction and Purification of FR901379

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Compound of Interest

Compound Name:	FR 901379
CAS No.:	144371-88-0
Cat. No.:	B15582353

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of FR901379, a crucial intermediate in the synthesis of the antifungal drug micafungin. The protocols are based on established methods from scientific literature and patents, offering guidance for laboratory-scale and industrial production.

Introduction

FR901379 is a sulfonated lipohexapeptide produced by the filamentous fungus *Coleophoma empetri*. As a member of the echinocandin class of antifungals, its mechanism of action involves the non-competitive inhibition of β -1,3-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. This targeted action results in low toxicity to mammalian cells, making it a valuable therapeutic agent. The efficient extraction and purification of FR901379 from fermentation broth are critical steps for the cost-effective manufacturing of micafungin.

This document outlines two primary methods for the extraction and purification of FR901379: a simplified method avoiding column chromatography for large-scale production and a comprehensive method involving macroporous resin and silica gel chromatography for achieving high purity.

Quantitative Data Summary

The following tables summarize quantitative data from various extraction and purification protocols for FR901379, providing a comparative overview of yields and purity levels at different stages.

Table 1: Extraction and Purification of FR901379 via Salting Out and Diatomite Adsorption

Step	Parameter	Value	Unit	Reference
Salting Out	Inorganic Salt	Sodium Chloride	-	[1]
Salt Concentration	3-8	mol/L	[1]	
Adsorption	Adsorbent	Diatomite	-	[1]
Diatomite Amount	80-120	kg/m ³ of concentrate	[1]	
Overall	Recovery Rate	>95	%	[1]

Table 2: Purification of FR901379 using Macroporous Resin and Silica Gel Chromatography

Step	Parameter	Value	Unit	Reference
Macroporous Resin Adsorption				
Decolorizing Resin	D303	-		[2]
Adsorbing Resin	LX-18	-		[2]
Adsorption Flow Rate	1.5 - 2	BV/h		[2]
Desorbent	80% Ethanol	-		[2]
Crystallization				
Crystallization Solvent	Acetone	-		[2]
Crude Product				
Purity	≥85	%		[2]
Extraction Yield	>70	%		[2]
Silica Gel Chromatography				
Eluent (Example 1)	Ethyl acetate:Petroleum ether (7:3)	v/v		[3]
Eluent (Example 2)	Acetone:Petroleum ether (6:4)	v/v		[3]
Final Product				
Purity (Example 1)	92.1 - 92.8	%		[3]
Purity (Example 2)	93.5	%		[3]

Table 3: Analytical High-Performance Liquid Chromatography (HPLC) Parameters for FR901379

Parameter	Value	Reference
Column		
Type	Reversed-phase C18	
Dimensions	4.6 x 150 mm, 5 μ m	
Mobile Phase		
Solvent A	Deionized water with 0.05% trifluoroacetic acid	
Solvent B	Acetonitrile with 0.05% trifluoroacetic acid	
Gradient		
0-3 min	5% - 40% B	
3-18 min	40% - 60% B	
18-23 min	100% B	
23-26 min	5% B	
Flow Rate	1	mL/min
Detection		
Wavelength	210	

Experimental Protocols

Protocol 1: Extraction of FR901379 from Fermentation Broth via Salting Out and Diatomite Adsorption

This protocol describes a method that avoids column chromatography, making it suitable for large-scale industrial production.[4]

1. Solid-Liquid Separation:

- Centrifuge or filter the *Coleophoma empetri* fermentation broth to separate the mycelia from the supernatant.

2. Extraction:

- The target compound FR901379 is primarily located in the mycelia.

3. Concentration:

- Concentrate the extracted solution to reduce the volume.

4. Salting Out:

- Add an inorganic salt, such as sodium chloride, to the concentrate to a final concentration of 3-8 mol/L.^[1] This step aids in the precipitation of FR901379.

5. Diatomite Adsorption and Filtration:

- Add diatomite to the salted-out mixture at a concentration of 80-120 kg per cubic meter of concentrate.^[1]
- Stir the mixture to allow for the adsorption of FR901379 onto the diatomite.
- Filter the mixture to collect the diatomite with the adsorbed FR901379.

6. Final Product:

- The resulting product is a mixture of FR901379 and diatomite. This method achieves a recovery rate of over 95%.^[1]

Protocol 2: High-Purity Purification of FR901379 using Macroporous Resin and Silica Gel Chromatography

This protocol outlines a multi-step purification process to obtain high-purity FR901379.^{[2][3]}

1. Extraction from Fermentation Broth:

- Perform solid-liquid separation of the fermentation broth to obtain the solid fermenting culture.^[3]

- Add a polar solvent, such as methanol or ethanol (volume ratio of 1:2 to 1:5 with the fermentation liquid), to the solid culture and stir for 30-90 minutes. Repeat this extraction 1-3 times.[3]
- Combine the filtrates to obtain the FR901379 extract.

2. Macroporous Resin Treatment:

- Decolorization (Optional but Recommended): Pass the extract through a column packed with D303 macroporous resin to remove pigments.[2]
- Adsorption: Load the decolorized extract onto a column packed with LX-18 adsorbing resin at a flow rate of 1.5-2 bed volumes (BV) per hour.[2]
- Washing: Wash the column with a low concentration of ethanol or methanol (e.g., 40-60%) to remove impurities.[3]
- Elution: Elute the bound FR901379 with a higher concentration of ethanol or methanol (e.g., 70-90%).[2][3]

3. Concentration and Crystallization:

- Concentrate the eluate under reduced pressure.
- Add a suitable crystallization solvent, such as acetone, to induce the crystallization of the crude FR901379 powder.[2] This step should yield a crude product with a purity of at least 85% and an extraction yield of over 70%.[2]

4. Silica Gel Chromatography:

- Dissolve the crude FR901379 in a minimal amount of solvent and load it onto a silica gel column.
- Elute the column with a mixed solvent system. Examples of effective solvent systems include:
 - Ethyl acetate-petroleum ether (7:3, v/v)[3]
 - Acetone-petroleum ether (6:4, v/v)[3]
- Monitor the fractions using HPLC (see Table 3 for analytical parameters).
- Combine the fractions containing high-purity FR901379.

5. Final Product Preparation:

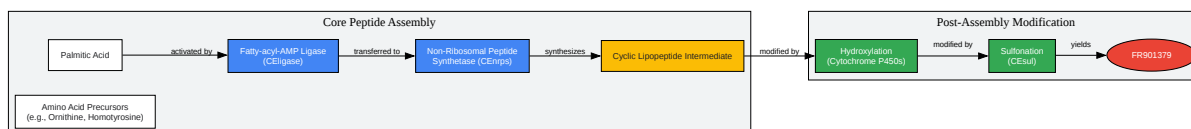
- Concentrate the pooled high-purity fractions under reduced pressure.
- Induce crystallization or precipitation by adding a non-polar solvent like petroleum ether or isopropyl ether.[3]

- Filter and dry the resulting fine powder to obtain FR901379 with a purity of over 92%.^[3]

Visualizations

Biosynthesis Pathway of FR901379

The biosynthesis of FR901379 in *Coleophoma empetri* is a complex process involving a non-ribosomal peptide synthetase (NRPS) and several modifying enzymes. The simplified diagram below illustrates the key steps in the formation of the FR901379 core structure and its subsequent modifications.

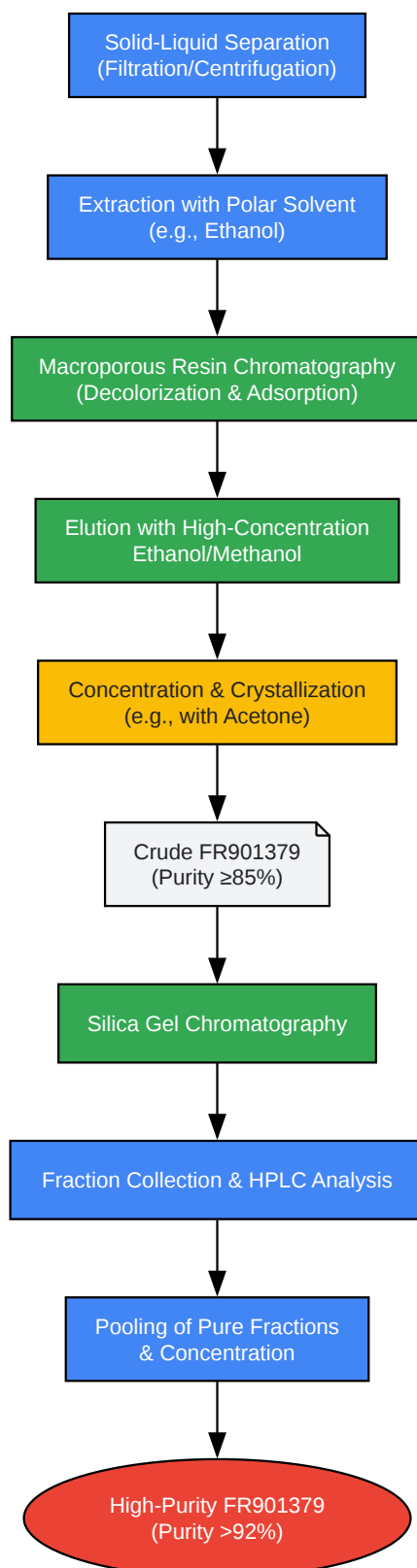


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Caption: Simplified biosynthesis pathway of FR901379.

Experimental Workflow for FR901379 Purification

The following diagram outlines the general experimental workflow for the high-purity purification of FR901379.

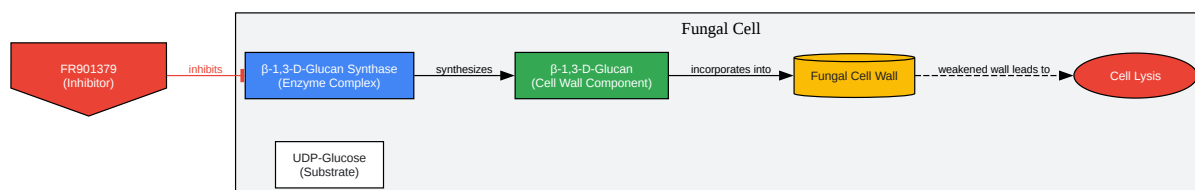


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Caption: High-purity purification workflow for FR901379.

Mechanism of Action: Inhibition of β -1,3-D-Glucan Synthase

FR901379 exerts its antifungal activity by inhibiting the β -1,3-D-glucan synthase enzyme complex, which is crucial for fungal cell wall synthesis.



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Caption: Inhibition of β -1,3-D-glucan synthase by FR901379.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Extraction and Purification of FR901379]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15582353/docs#application-notes-and-protocols-for-the-extraction-and-purification-of-fr901379>]

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